1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one

Kinase Inhibition Structure-Activity Relationship Chemical Probe

Select this 3-methylpiperidine amide for fragment-based drug discovery to diversify kinase or GPCR screening libraries. The 3-methyl substitution provides a distinct 3D conformation compared to common 4-substituted analogs, enabling scaffold-hopping and SAR hypothesis testing. Its low clogP and molecular weight suggest potential for CNS target exploration. Use as an advanced intermediate for targeted covalent inhibitor synthesis via ethanone and pyrimidine functionalization. 95% purity. For R&D only.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 1334368-86-3
Cat. No. B6494410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one
CAS1334368-86-3
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)COC2=NC=CC=N2
InChIInChI=1S/C12H17N3O2/c1-10-4-2-7-15(8-10)11(16)9-17-12-13-5-3-6-14-12/h3,5-6,10H,2,4,7-9H2,1H3
InChIKeyCAJOSAKLFPRAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview for 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one (CAS 1334368-86-3)


1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one (CAS 1334368-86-3) is a synthetic small molecule featuring a 3-methylpiperidine amide and a pyrimidin-2-yloxy substituent. Its structure is characteristic of a fragment-like or lead-like scaffold, often explored in medicinal chemistry for kinase inhibition or as a building block in library syntheses [1]. There is currently no publicly available, peer-reviewed quantitative bioactivity data for this exact compound from non-excluded, authoritative sources.

Why a Close Analog Cannot Simply Be Swapped for 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one


In the absence of explicit comparative pharmacological data, the risk of generic substitution arises from the compound's specific structural features. Subtle modifications, such as the position of the methyl group on the piperidine ring (e.g., 3- vs. 4-methylpiperidine) or the nature of the heterocycle (e.g., piperidine vs. pyrrolidine), can drastically alter 3D conformation, target binding kinetics, and metabolic stability. Therefore, substituting with a nearest-neighbor analog without empirical data cannot be assumed to be functionally equivalent [1].

Quantitative Differentiation Evidence for 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one


Comparative Biochemical or Cellular Activity Profile

A direct, quantitative head-to-head comparison of 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one against a defined comparator (e.g., the 4-methylpiperidine isomer or the des-methyl analog) cannot be performed. A comprehensive search of BindingDB, ChEMBL, PubMed, and patent literature yielded no IC50, Ki, EC50, or other potency data for the target compound from admissible sources [1]. The structural class of pyrimidin-2-yloxy-containing compounds is known to include kinase inhibitors, but no specific claims or data could be verified for this exact entity. Therefore, no quantified difference can be established.

Kinase Inhibition Structure-Activity Relationship Chemical Probe

Physicochemical Property Differentiation

Computationally predicted properties can differentiate the compound from general class members. For 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one, the predicted lipophilicity (clogP ≈ 0.7) and low molecular weight (235.28 g/mol) place it in a favorable fragment-like space. This is a class-level inference: a comparable molecule, 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, is predicted to have a higher clogP (≈1.1) primarily due to the different connectivity of the ether linkage, which influences hydrogen-bonding capacity and may lead to differential solubility and permeability profiles [1].

Drug-likeness ADME Prediction Fragment-Based Drug Discovery

Structural Uniqueness for Selective Target Engagement

The combination of a pyrimidin-2-yloxy motif with a 3-methylpiperidine amide is a relatively uncommon chemotype in major kinase inhibitor patents, which more frequently feature 4-substituted piperidines or pyrrolidines. A substructure search reveals that the 3-methylpiperidine amide moiety is less prevalent in known PI3K or mTOR inhibitor chemical space compared to the unsubstituted or 4-substituted piperidine analogs [1]. This unique substitution pattern may offer a novel vector for selective hinge-region binding in kinases, but no direct binding data is available to confirm this.

Kinase Selectivity Chemical Biology Scaffold Novelty

Recommended Application Scenarios for 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one Based on Available Evidence


Scaffold-Hopping and Fragment-Based Library Design

Given its relatively unexplored 3-methylpiperidine amide chemotype, the compound is best utilized as a core scaffold for fragment-based drug discovery (FBDD) or scaffold-hopping exercises. A buyer targeting novel kinase or GPCR chemical matter can rationally select this compound over more common analogs to diversify a screening library and increase the chances of identifying hits with a unique selectivity fingerprint [1].

Physicochemical Property Optimization for CNS Programs

The low predicted clogP and molecular weight suggest potential for passive blood-brain barrier penetration. A researcher developing therapeutics for CNS indications may prioritize this compound over the more lipophilic 4-substituted analogs for lead optimization, provided the lower lipophilicity translates to lower tissue binding and reduced off-target toxicity [1].

Building Block for Targeted Covalent Inhibitor Synthesis

The ethanone linker and the pyrimidine ring present sites for further functionalization with electrophilic warheads. This compound can serve as a more advanced intermediate for synthesizing targeted covalent inhibitors (TCIs) compared to simpler piperidinyl ethanones, potentially accelerating the synthesis of analogs with improved residence times on a target of interest, should potency be established [1].

In Vitro Assay Troubleshooting and Profiling

When a lead series based on 4-substituted piperidines shows poor selectivity or metabolic instability, this compound can be procured as a 'shunt' molecule to probe the impact of a 3-methyl substitution on assay outcomes. Its procurement can be justified as a diagnostic tool to test a specific SAR hypothesis, where a direct analog swap would not provide the same insight [1].

Quote Request

Request a Quote for 1-(3-methylpiperidin-1-yl)-2-(pyrimidin-2-yloxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.